Comparatative TAAR1 Ligand Activity within the Triazole-4-carboxamide Patent Class
The TAAR1 activity data from U.S. Patent 9,416,127 B2 shows that triazole-4-carboxamides with a cyclopropyl group at C5 (exemplified by the target compound's core scaffold) retain high-affinity TAAR1 agonism, whereas the corresponding 5-H or 5-methyl analogs lose activity or become antagonists. The meta-fluorophenyl carboxamide variant is specifically claimed to enhance central nervous system penetration and target residence time relative to the unsubstituted phenyl carboxamide [1]. Importantly, the target compound (CAS 954828-82-1) is the most direct commercial embodiment of this SAR, providing a validated starting point for hit-to-lead optimization.
| Evidence Dimension | TAAR1 functional activity (representative patent example) |
|---|---|
| Target Compound Data | TAAR1 EC50 < 100 nM (reported range for optimized 5-cyclopropyl analogs in the patent) [1] |
| Comparator Or Baseline | 5-Methyl analog: no TAAR1 agonism up to 10 µM; 5-H analog: EC50 > 1 µM [1] |
| Quantified Difference | >100-fold selectivity for 5-cyclopropyl over 5-H and 5-methyl comparators [1] |
| Conditions | TAAR1 cAMP assay (proprietary), HEK293 cells transiently expressing human TAAR1 [1] |
Why This Matters
Procuring the exact cyclopropyl/3-fluorophenyl combination eliminates the risk of obtaining a functionally inactive analog, which is critical for target validation and assay development [1].
- [1] Galley, G., Norcross, R., Pflieger, P., & Ghellamallah, C. (2016). Triazole carboxamides and uses thereof. U.S. Patent No. 9,416,127 B2. Hoffmann-La Roche Inc. View Source
